molecular formula C10H14O3 B14303892 4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one CAS No. 114300-65-1

4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one

Cat. No.: B14303892
CAS No.: 114300-65-1
M. Wt: 182.22 g/mol
InChI Key: YPCZTBSSWFAEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a dioxolane ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one typically involves the reaction of a cyclohexenone derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst, which facilitates the removal of water and drives the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for precise control of reaction conditions and efficient removal of by-products. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Organolithium reagents, Grignard reagents

Major Products Formed

The major products formed from these reactions include diols, alcohols, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

114300-65-1

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

4-(1,3-dioxolan-2-yl)-4-methylcyclohex-2-en-1-one

InChI

InChI=1S/C10H14O3/c1-10(9-12-6-7-13-9)4-2-8(11)3-5-10/h2,4,9H,3,5-7H2,1H3

InChI Key

YPCZTBSSWFAEMB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)C=C1)C2OCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.